REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[C:8]([Br:13])[CH:9]=[CH:10][CH:11]=2)[C:6](=O)[CH2:5]1)(=O)C.BrBr.[CH2:17]([NH2:20])[CH2:18][NH2:19].C(N(CC)CC)C>C(Cl)Cl.CO>[Br:13][C:8]1[C:7]2[C:6]3[N:20]=[CH:17][CH:18]=[N:19][C:5]=3[NH:4][C:12]=2[CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
460 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(C2=C(C=CC=C12)Br)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
111 μL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
244 μL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF (8 mL)
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 16 h at r.t
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the reaction stirred
|
Type
|
WAIT
|
Details
|
while left open to air for 24 h
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (8% MeOH/CH2Cl2)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2C3=C(NC2C=CC1)N=CC=N3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 248 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |